N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core linked to a phenyl group and a carboxamide moiety. The phenyl ring is substituted at the para-position with a 3-methyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the 1,2,3-triazole contributes to π-π stacking interactions in biological targets . Though direct pharmacological data for this compound are absent in the provided evidence, its structural features align with molecules studied for antimicrobial, anticancer, and kinase-modulating activities .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c1-12-20-18(26-23-12)13-7-9-14(10-8-13)21-17(25)16-11-19-24(22-16)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEJCUIITKWUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the phenyl and triazole groups. One common approach is the cyclization of benzophenone hydrazide to form the oxadiazole core, followed by nucleophilic alkylation to introduce the phenyl group. The final step involves the formation of the triazole ring through a [3+2] cycloaddition reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The reaction conditions would be optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl or triazole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
This compound is unique due to its specific combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. Similar compounds include other oxadiazoles and triazoles, which may have different substituents or structural features. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.
Comparison with Similar Compounds
Oxadiazole-Pyrazole Hybrids
Example : N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide (Compound 28, )
- Structural Differences: Replaces the 1,2,3-triazole with a pyrazole ring and introduces a trifluoromethyl (-CF₃) group and nitro (-NO₂) substituent.
- Key Implications :
- Synthesis : Achieved via coupling of 2-(4-nitrophenyl)acetic acid with a pyrazole-oxadiazole precursor .
Example: N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-phenoxyacetamide (Compound 41, )
- Structural Differences: Substitutes the nitro group with a phenoxyacetamide chain.
- Melting point (160–161°C) suggests higher crystallinity than typical triazole derivatives .
Oxadiazole-Thiazole Hybrids
Example : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide ()
- Structural Differences : Replaces the 1,2,3-triazole with a thiazole ring and introduces a methoxyphenyl group.
- Key Implications :
Quinoline-Oxadiazole Derivatives
Example: Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine, )
- Structural Differences: Incorporates a quinoline core and piperidine-4-amine substituent.
- Key Implications: The quinoline system enables intercalation with DNA or proteins, broadening therapeutic applications compared to the simpler phenyl-triazole scaffold. Piperidine enhances basicity, affecting pharmacokinetics (e.g., blood-brain barrier penetration) .
Benzimidazole-Oxadiazole Hybrids
Example : 1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 72, )
Triazole-Oxadiazole Structural Variants
Example : N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide ()
- Structural Differences : Positions the oxadiazole group on a methylene-linked phenyl ring instead of direct attachment.
- Molecular weight (360.4 g/mol) is lower than the target compound, suggesting differences in solubility .
Data Table: Structural and Functional Comparison
Notes
- Pharmacological Data Limitations : Direct activity data (e.g., IC₅₀, toxicity) for the target compound are unavailable in the provided evidence; inferences are based on structural analogs.
- Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling strategies similar to –3 and 11, but scalability depends on precursor availability.
- Unanswered Questions : The role of the 1,2,3-triazole versus 1,2,4-triazole isomers in target binding remains unexplored in the evidence.
Biological Activity
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole and triazole derivatives. Its molecular formula is , with a molecular weight of approximately 344.36 g/mol. The structure consists of a triazole ring attached to a phenyl group and an oxadiazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.36 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole and oxadiazole derivatives. The compound has been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) :
- HeLa (Cervical Cancer) :
- PANC-1 (Pancreatic Cancer) :
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains:
- Escherichia coli :
- Inhibition was observed at concentrations lower than standard antibiotics.
- Staphylococcus aureus :
- Similar effectiveness was noted against this strain, indicating broad-spectrum activity.
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of apoptotic pathways via p53 signaling.
- Cell Cycle Arrest : The compound appears to halt the cell cycle at specific phases, leading to reduced proliferation rates in cancer cells.
Case Studies
Several studies have been conducted to evaluate the efficacy of similar compounds:
- Study by MDPI (2020) : Investigated various 1,2,4-Oxadiazole derivatives for their anticancer properties. The study found that modifications in chemical structure significantly impacted biological activity .
- Research on Triazole Derivatives : A study published in 2021 demonstrated that triazole-tethered compounds exhibited both antiproliferative and antimicrobial potential against multiple cell lines and bacterial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole and triazole moieties. For example, oxadiazole rings are often synthesized via cyclization of acylthiosemicarbazides under reflux in ethanol or dimethylformamide (DMF). The final coupling step may use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond . Optimization includes:
- Temperature control : Reflux conditions (~80–100°C) for cyclization steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures to achieve >95% purity.
- Yield improvement : Catalytic amounts of triethylamine to enhance nucleophilicity during amide bond formation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
| Technique | Application | Key Data Points |
|---|---|---|
| 1H/13C NMR | Confirm molecular structure and regiochemistry | Chemical shifts for oxadiazole (δ 8.5–9.0 ppm) and triazole protons (δ 7.8–8.2 ppm) . |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) | Presence of carboxamide and heterocyclic rings . |
| HPLC-MS | Assess purity and molecular weight | Retention time consistency and [M+H]+ ion matching theoretical mass (±0.5 Da) . |
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity against cancer cell lines?
- Methodological Answer :
- In vitro assays : Use MTT or CellTiter-Glo® assays on adherent cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
- Mechanistic studies :
- Apoptosis : Annexin V/PI staining followed by flow cytometry.
- Cell cycle analysis : Propidium iodide staining to detect G1/S arrest .
- Data validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .
Q. What strategies address data contradictions in biological activity between different synthetic batches?
- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Mitigation strategies include:
- Batch comparison : HPLC purity profiles and NMR spectra to identify batch-specific impurities .
- Bioassay standardization : Use the same cell passage number, serum lot, and incubation times across experiments .
- Structural confirmation : Single-crystal X-ray diffraction to resolve regiochemistry ambiguities (e.g., triazole vs. tetrazole tautomerism) .
Q. What computational approaches predict the compound’s binding affinity with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding with oxadiazole and π-π stacking with phenyl groups .
- Molecular Dynamics (MD) : GROMACS or AMBER for simulating binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to validate pose stability .
- Free energy calculations : MM-PBSA/GBSA to estimate binding free energies (±2 kcal/mol accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
